2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 1448037-68-0
Cat. No.: VC7357923
Molecular Formula: C16H13F2N3OS
Molecular Weight: 333.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448037-68-0 |
|---|---|
| Molecular Formula | C16H13F2N3OS |
| Molecular Weight | 333.36 |
| IUPAC Name | 2,6-difluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H13F2N3OS/c17-11-3-1-4-12(18)15(11)16(22)19-7-9-21-8-6-13(20-21)14-5-2-10-23-14/h1-6,8,10H,7,9H2,(H,19,22) |
| Standard InChI Key | AJMQWDYSDUAZOD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)F |
Introduction
2,6-Difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C15H13F2N3O2S2 and a molecular weight of approximately 369.4 g/mol . This compound combines a benzamide core with a thiophen-2-yl and pyrazol-1-yl moiety, which are linked through an ethyl chain. The presence of difluoro substituents on the benzamide ring and the incorporation of thiophene and pyrazole rings contribute to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiophen-2-yl group, and the attachment of the benzamide moiety. Detailed synthetic protocols may vary depending on the specific conditions and reagents used.
Biological Activities and Potential Applications
While specific biological activities of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide are not extensively documented in the available literature, compounds with similar structures often exhibit a range of biological effects. These can include antimicrobial, antifungal, or anti-inflammatory properties, depending on the specific functional groups present.
Comparison with Similar Compounds
Other compounds that share structural similarities with 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume